N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide
Overview
Description
N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide is an organic compound with a complex structure that includes both amine and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide typically involves the reaction of 3-amino-4-methylbenzoic acid with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 3-amino-4-methylbenzoic acid, dimethylamine, and acetic anhydride.
Reaction Conditions: The reaction is typically conducted at a temperature range of 50-70°C, under an inert atmosphere to prevent oxidation.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology has been explored to optimize the synthesis process, allowing for better control over reaction parameters such as temperature and residence time .
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides or alkoxides; reactions are carried out in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetic acid, while reduction could produce N-(3-amino-4-methylphenyl)-2-(dimethylamino)ethanol.
Scientific Research Applications
N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: It is used in studies exploring its effects on biological systems, including its interaction with enzymes and receptors.
Industrial Applications: The compound is utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N-(3-amino-4-methylphenyl)acetamide: Lacks the dimethylamino group, which may result in different chemical properties and biological activities.
N-(4-methylphenyl)-2-(dimethylamino)acetamide: The position of the amino group is different, potentially affecting its reactivity and interactions.
Uniqueness
N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide is unique due to the presence of both the amino and dimethylamino groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)-2-(dimethylamino)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-4-5-9(6-10(8)12)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGAKHZETFCTLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589821 | |
Record name | N-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946690-90-0 | |
Record name | N-(3-Amino-4-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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